(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone is a chemical compound that features a fluoropyridine moiety attached to a piperidinyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoropyridine with piperidin-1-ylmethanone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-1-ylmethanone, followed by nucleophilic substitution with 2-fluoropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and optimized reaction conditions are employed to maximize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often resulting in the removal of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoropyridine moiety is often involved in hydrogen bonding and π-π interactions, while the piperidinyl group can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a hydrogen atom at the 6-position of the pyridine ring.
(2-Chloropyridin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom at the 2-position of the pyridine ring.
Uniqueness
(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVNCJQNUWULDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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